molecular formula C9H16O3 B13636309 Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate

Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate

Cat. No.: B13636309
M. Wt: 172.22 g/mol
InChI Key: IUSBCKUFRNPBQO-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is an organic compound with the molecular formula C₇H₁₂O₃ It is a derivative of cyclobutane, featuring a hydroxy group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate typically involves the reaction of cyclobutanone with methyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted cyclobutyl compounds depending on the reagent used.

Scientific Research Applications

Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclobutyl moiety, which can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but with an acetate group instead of a propanoate group.

    2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol: Contains an amino group and diol functionality.

Uniqueness

Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is unique due to its specific combination of a hydroxy group and a methyl ester group on a cyclobutyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate

InChI

InChI=1S/C9H16O3/c1-8(2,7(10)12-3)9(11)5-4-6-9/h11H,4-6H2,1-3H3

InChI Key

IUSBCKUFRNPBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)C1(CCC1)O

Origin of Product

United States

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